2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
Description
Chemical Scaffolds of Phenoxy and Piperidine (B6355638) in Contemporary Chemical Research
The phenoxy and piperidine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of bioactive compounds and approved pharmaceuticals. nih.govnih.gov
Phenoxy Scaffold: The phenoxy group, an aromatic ring connected to an ether linkage, is a key pharmacophore in numerous drugs. nih.gov Its presence can facilitate crucial π–π stacking interactions with biological targets and the ether oxygen can act as a hydrogen bond acceptor. nih.gov This scaffold is found in a wide range of therapeutic agents, demonstrating its versatility and importance in drug design. nih.gov
Piperidine Scaffold: Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals. nih.gov It is present in numerous classes of drugs and natural alkaloids. nih.gov The inclusion of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological receptors, which is often a key factor for analgesic activity. tandfonline.com The combination of phenoxy and piperidine groups has been explored in the development of ligands for various receptors, including opioid receptor-like 1 (ORL1) agonists. researchgate.net
Rationale for Academic Investigation into the Structural Features of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
The specific arrangement of the phenoxy, piperidine, and iodo-substituent in this compound provides a compelling basis for academic study. The core structure is a phenoxyacetamide, a class of compounds investigated for various biological activities. The piperidine ring forms an amide bond with the acetyl group linked to the phenoxy ether.
The rationale for investigating this particular structure stems from the principles of structure-activity relationship (SAR) studies. By systematically modifying a core scaffold, researchers can probe how changes in structure affect biological activity. In this case, the key features for investigation include:
The nature of the amide: The use of piperidine creates a tertiary amide, which can have different metabolic stability and conformational properties compared to primary or secondary amides.
The position of the iodo-substituent: The placement of the iodine atom at the meta-position (position 3) of the phenoxy ring is specific. This positioning influences the molecule's electronic distribution and steric profile, which can fine-tune its interaction with a biological target.
The linker: The ethoxy (-OCH2-) bridge connecting the phenoxy ring to the amide group provides a degree of conformational flexibility, allowing the molecule to adopt different spatial orientations.
A related compound, 2-(4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl)-1-(piperidin-1-yl)ethan-1-one, has been investigated as an inhibitor of the Proliferating Cell Nuclear Antigen (PCNA)/PIP-box interaction, which is relevant in cancer research. chemicalbook.com This highlights the potential for this class of iodinated phenoxy piperidine compounds to interact with significant biological targets.
Positioning of this compound within Current Research Endeavors on Halogenated Organic Compounds
The introduction of halogen atoms into organic molecules is a critical strategy in synthetic and medicinal chemistry. rsc.org Halogenated compounds are prevalent, constituting a significant portion of active pharmaceutical ingredients and agrochemicals. rsc.org
The inclusion of iodine in this compound places it firmly within the field of halogenated organic compound (HOC) research. nih.govchromatographyonline.com Halogenation can profoundly alter a molecule's properties in several beneficial ways: rsc.org
Increased Lipophilicity: Halogens can increase a molecule's affinity for lipids, potentially enhancing its ability to cross cell membranes.
Metabolic Stability: The carbon-halogen bond can block sites of metabolism, increasing the compound's stability and duration of action in a biological system. rsc.org
Enhanced Biological Activity: The presence of a halogen can lead to stronger interactions with biological targets through mechanisms like halogen bonding, where the halogen atom acts as an electrophilic region. rsc.org
Synthetic Handle: The iodine atom serves as a versatile synthetic handle, allowing for further chemical modifications through reactions like cross-coupling, which is a powerful tool for creating more complex molecules. beilstein-journals.orgresearchgate.net
While many HOCs are studied for their persistence and environmental impact, the focus in medicinal chemistry is on harnessing their unique properties for therapeutic benefit. nih.govepa.gov The study of compounds like this compound contributes to the understanding of how specific halogenation patterns can be used to design molecules with desired biological functions.
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 1306741-33-2 chemicalbook.com |
| Molecular Formula | C₁₃H₁₆INO₂ chemicalbook.com |
| Molecular Weight | 359.18 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodophenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDJJBBTDAQKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
Retrosynthetic Analysis for the Elaboration of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that simplify the structure into readily available starting materials. The most logical disconnections are at the amide bond and the ether linkage, as these represent robust and high-yielding bond-forming reactions in synthetic organic chemistry.
The primary disconnection is at the amide bond (C-N), which breaks the molecule into piperidine (B6355638) and a 2-(3-iodophenoxy)acetyl moiety. This suggests an amide coupling reaction as the final step in the synthesis. Further disconnection of the 2-(3-iodophenoxy)acetyl fragment at the ether linkage (C-O) yields 3-iodophenol (B1680319) and a two-carbon acetyl synthon, such as chloroacetyl chloride or ethyl chloroacetate (B1199739). This points towards a Williamson ether synthesis for the formation of the phenoxyacetic acid intermediate.
This two-step retrosynthetic approach is summarized in the following scheme:
Scheme 1: Retrosynthetic Analysis
Optimized Synthetic Pathways to the Core Structure
Based on the retrosynthetic analysis, a forward synthesis can be devised. The most common and optimized pathway involves two main steps: the formation of the 2-(3-iodophenoxy)acetic acid intermediate, followed by its coupling with piperidine.
The formation of the ether linkage is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. francis-press.com In this specific case, 3-iodophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon.
A common and efficient method involves the reaction of 3-iodophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The resulting ester, ethyl 2-(3-iodophenoxy)acetate, is then hydrolyzed under basic conditions (e.g., using aqueous NaOH or KOH) followed by acidic workup to yield the desired 2-(3-iodophenoxy)acetic acid intermediate. gordon.edu
Table 1: Reaction Conditions for Williamson Ether Synthesis
| Reactants | Base | Solvent | Temperature | Product |
| 3-Iodophenol, Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | Ethyl 2-(3-iodophenoxy)acetate |
| 3-Iodophenol, Chloroacetic acid | NaOH | Water | 90-100°C | 2-(3-Iodophenoxy)acetic acid |
The final step in the synthesis is the formation of the amide bond between 2-(3-iodophenoxy)acetic acid and piperidine. Direct condensation of a carboxylic acid and an amine is generally slow. mychemblog.com Therefore, the carboxylic acid is typically activated using a coupling reagent to facilitate the reaction.
Several modern coupling reagents can be employed for this transformation, offering high yields and mild reaction conditions. growingscience.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.compeptide.com The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or DMF, often with the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. mychemblog.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3-iodophenoxy)acetyl chloride can then be reacted with piperidine, typically in the presence of a base to scavenge the HCl byproduct.
Table 2: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Key Features |
| HATU | DIPEA, TEA | DMF, DCM | High efficiency, low racemization |
| DCC | - | DCM | Forms insoluble DCU byproduct |
| SOCl₂ (via acyl chloride) | Pyridine, TEA | DCM, Toluene | Highly reactive intermediate |
While the Williamson ether synthesis and standard amide coupling are the most direct routes, other methods for forming the key C-O and C-N bonds could be considered. For the ether linkage, phase-transfer catalysis could be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.
For the amide bond formation, enzyme-catalyzed reactions or the use of other activating agents like phosphonium (B103445) salts (e.g., PyBOP) could be explored, particularly if milder conditions are required to accommodate sensitive functional groups on more complex derivatives.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of the intermediate, 2-(3-iodophenoxy)acetic acid, typically involves an acid-base extraction. After hydrolysis of the ester, the reaction mixture is acidified, causing the carboxylic acid to precipitate or be extracted into an organic solvent. Washing with water and brine, followed by drying and evaporation of the solvent, often yields a product of sufficient purity for the next step. If necessary, recrystallization from a suitable solvent can be performed.
The final product, this compound, is a neutral amide and is typically purified by column chromatography on silica (B1680970) gel. tezu.ernet.inrsc.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the compound from the column. The progress of the purification can be monitored by thin-layer chromatography (TLC). After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the final compound. The purity can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Table 3: Purification Techniques
| Compound | Technique | Details |
| 2-(3-Iodophenoxy)acetic acid | Acid-base extraction, Recrystallization | Extraction into an organic solvent after acidification, followed by crystallization. |
| This compound | Column Chromatography | Silica gel stationary phase with a hexane/ethyl acetate mobile phase. |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.
For 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one, the expected monoisotopic mass is calculated based on its molecular formula, C₁₃H₁₆INO₂. The precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O) are used for this calculation. The theoretical exact mass serves as a benchmark for experimental determination.
In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|
Note: The observed m/z and mass error are hypothetical values for illustrative purposes and represent a typical outcome for a successful HRMS analysis.
The minuscule difference between the calculated and a hypothetical observed mass, typically in the low parts-per-million (ppm) range, would provide strong evidence for the proposed molecular formula of C₁₃H₁₆INO₂, thus confirming the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to deduce the connectivity of atoms and even their spatial relationships.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the iodine atom and the phenoxy oxygen, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35 | t, J = 1.8 Hz | 1H | Ar-H (H2) |
| 7.28 | ddd, J = 7.9, 1.8, 1.0 Hz | 1H | Ar-H (H6) |
| 7.05 | t, J = 7.9 Hz | 1H | Ar-H (H5) |
| 6.85 | ddd, J = 7.9, 2.5, 1.0 Hz | 1H | Ar-H (H4) |
| 4.75 | s | 2H | O-CH₂ |
| 3.60 | t, J = 5.5 Hz | 2H | N-CH₂ (Piperidine) |
| 3.45 | t, J = 5.5 Hz | 2H | N-CH₂ (Piperidine) |
Note: These are predicted chemical shifts and coupling constants based on the analysis of similar structures. The aromatic protons are assigned based on expected electronic effects and coupling patterns. The piperidine (B6355638) protons often show complex splitting patterns due to their conformational mobility.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.5 | C=O (Amide) |
| 157.0 | Ar-C (C1) |
| 131.5 | Ar-C (C5) |
| 130.0 | Ar-C (C6) |
| 122.0 | Ar-C (C4) |
| 114.0 | Ar-C (C2) |
| 94.5 | Ar-C (C3-I) |
| 68.0 | O-CH₂ |
| 46.0 | N-CH₂ (Piperidine) |
| 42.0 | N-CH₂ (Piperidine) |
| 26.0 | CH₂ (Piperidine) |
| 25.5 | CH₂ (Piperidine) |
Note: These are predicted chemical shifts based on known substituent effects on aromatic and aliphatic systems.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, correlations would be expected between the adjacent aromatic protons and among the protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected from the O-CH₂ protons to the amide carbonyl carbon and the aromatic C1 carbon, confirming the connectivity of the phenoxyacetamide moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This would be particularly useful in confirming the conformation of the piperidine ring and its spatial relationship to the rest of the molecule.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, several key diagnostic absorption bands would be expected.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch (Piperidine & CH₂) |
| 1650 | Strong | C=O Stretch (Amide) |
| 1580, 1470 | Medium | C=C Stretch (Aromatic Ring) |
| 1240 | Strong | C-O-C Stretch (Aryl Ether) |
| 1100-1000 | Medium | C-N Stretch |
| 800-750 | Strong | C-H Bending (Aromatic, meta-disubstituted) |
The strong absorption band around 1650 cm⁻¹ is particularly diagnostic for the tertiary amide carbonyl group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would confirm the presence of both structural motifs. The C-I stretch is expected at a lower frequency.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
A successful single-crystal X-ray diffraction study of this compound would be expected to reveal several key structural features:
Conformation of the Piperidine Ring: The piperidine ring would likely adopt a chair conformation, which is its most stable arrangement.
Planarity of the Amide Bond: The C-N bond of the amide group would exhibit partial double bond character, leading to a planar arrangement of the atoms involved (O=C-N-C).
Orientation of the Phenoxy Group: The dihedral angle between the plane of the aromatic ring and the C-O-C plane of the ether linkage would be determined.
Intermolecular Interactions: The crystal packing would likely be stabilized by various intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The presence of the iodine atom may lead to halogen bonding interactions in the solid state.
Table 5: Hypothetical X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| β (°) | 95.5 |
| Volume (ų) | 1550 |
Note: This data is hypothetical and represents a plausible outcome for a single-crystal X-ray diffraction experiment.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing arrangement, including the identification and geometric characterization of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), and van der Waals forces, requires crystallographic data which is not currently available.
Conformational Analysis of this compound in the Crystalline State
A definitive conformational analysis, including the specific puckering of the piperidine ring (e.g., chair, boat, twist-boat), the torsion angles defining the orientation of the phenoxy group relative to the piperidine ring, and other key geometric parameters within the molecule in its solid state, is contingent on experimental crystallographic data, which is not available at this time.
Structure Activity Relationship Sar Studies of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One Analogues
Rational Design Principles for Structural Modification of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
The rational design of analogues of this compound involves systematic modifications of its three primary structural components: the 3-iodophenoxy moiety, the piperidin-1-yl ring system, and the ethanone (B97240) linker. The goal of these modifications is to probe the chemical space around the lead compound to identify derivatives with optimized potency, selectivity, and pharmacokinetic properties.
The 3-iodophenoxy group is a key feature that can be systematically altered to investigate the impact of electronics, lipophilicity, and steric bulk on biological activity. The position and nature of the substituent on the phenyl ring are critical determinants of interaction with biological targets.
Position of the Iodine Atom: Moving the iodine atom from the meta (3-position) to the ortho (2-position) or para (4-position) would explore the spatial requirements of the binding pocket. The optimal position would depend on the specific topology of the target protein.
Nature of the Halogen Substituent: Replacing the iodine with other halogens (fluorine, chlorine, bromine) would systematically vary the electronic and lipophilic character of the molecule. This can influence binding affinity and metabolic stability.
Bioisosteric Replacements: The iodine atom could be replaced with other functional groups of similar size or electronic properties, such as a trifluoromethyl group, a cyano group, or a small alkyl group. These modifications can fine-tune the electronic and hydrophobic interactions with the target.
Table 1: Proposed Modifications of the 3-Iodophenoxy Moiety and Their Rationale
| Modification | Rationale |
| Varying Iodine Position (ortho, para) | To probe the spatial arrangement of the binding pocket. |
| Halogen Substitution (F, Cl, Br) | To modulate electronic and lipophilic properties. |
| Bioisosteric Replacement (e.g., CF3, CN) | To refine steric and electronic interactions. |
| Introduction of a second substituent | To explore additional binding interactions and modulate physicochemical properties. |
The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, offers numerous opportunities for modification to enhance binding affinity and modulate physicochemical properties. ajchem-a.com
Ring Substitution: Introduction of substituents on the piperidine ring can provide additional interaction points with the target. For instance, alkyl or hydroxyl groups at the 2, 3, or 4-positions can probe for additional hydrophobic or hydrogen-bonding interactions.
Ring Conformation: The chair conformation of the piperidine ring is a key determinant of the spatial orientation of its substituents. Introducing substituents can influence the conformational equilibrium, which in turn can affect binding. nih.gov
Table 2: Proposed Modifications of the Piperidin-1-yl Ring and Their Rationale
| Modification | Rationale |
| Alkyl or Hydroxyl Substitution | To explore additional hydrophobic or hydrogen-bonding interactions. |
| Introduction of Fused Rings | To restrict conformational flexibility and enhance binding affinity. |
| Replacement with other Heterocycles | To modulate polarity, hydrogen bonding capacity, and overall shape. |
The ethanone linker connects the phenoxy and piperidine moieties and its length and flexibility can be crucial for optimal positioning of these groups within a binding site.
Linker Length: Increasing or decreasing the length of the alkyl chain (e.g., propanone or methanone) would alter the distance between the aromatic and heterocyclic rings.
Linker Rigidity: Introducing conformational constraints, such as a double bond or incorporating the linker into a cyclic system, can reduce the entropic penalty upon binding and potentially increase affinity.
Introduction of Functional Groups: Placing substituents, such as a methyl group or a hydroxyl group, on the linker can introduce new chiral centers and potential interaction points.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues and to gain insights into the key molecular properties driving their biological effects. tandfonline.comnih.gov
QSAR studies on related phenoxyacetamide analogues have highlighted the importance of various molecular descriptors in predicting biological activity. These descriptors typically fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and various topological indices.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.
For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities, including toxicity and inhibitory potential. nih.govmdpi.com These models often incorporate 2D and 3D descriptors to capture the structural features of the piperidine ring and its substituents. researchgate.net
Conformational Flexibility and its Implications for Interactions with Biological Systems
The conformational flexibility of this compound is a critical factor influencing its interaction with biological targets. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution.
Rotation around the Phenoxy-Ethanone Linker: The torsional angles around the C-O and C-C bonds of the linker determine the relative orientation of the 3-iodophenoxy and piperidine moieties.
N-Acyl Group Conformation: The amide bond of the N-acylpiperidine has a planar character, and its orientation relative to the piperidine ring is an important conformational feature.
The biologically active conformation is the specific three-dimensional arrangement of the molecule that is recognized by and binds to its biological target. Understanding the conformational preferences of the molecule is therefore essential for rational drug design. Computational methods, such as molecular mechanics and molecular dynamics simulations, can be employed to explore the conformational landscape and identify low-energy conformers that are likely to be biologically relevant. The conformational free energies of substituted piperidines have been determined, showing that electrostatic interactions can play a significant role in determining conformational preferences. nih.gov
In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
Target Identification and Receptor Binding Assays for 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
There is no publicly available research detailing the specific biological targets of this compound. Receptor binding assays, which are crucial for identifying the affinity of a compound to specific receptors, ion channels, or transporters, have not been reported for this particular molecule. Consequently, its primary molecular targets remain unelucidated.
Enzyme Inhibition or Activation Studies for Mechanistic Insights
No studies on the inhibitory or activatory effects of this compound on specific enzymes have been published. Enzyme assays are fundamental in determining the mechanism of action for many compounds. Without this information, the potential enzymatic pathways modulated by this compound cannot be determined.
Investigation of Cellular Uptake and Subcellular Localization Mechanisms
There is a lack of research on the cellular uptake and subcellular localization of this compound. Understanding how a compound enters cells and where it accumulates is vital for assessing its potential biological activity and mechanism. This information is not currently available for this compound.
Elucidation of Molecular Pathways and Interaction Modes
The molecular pathways and specific interaction modes of this compound have not been investigated or reported in the scientific literature. Detailed studies, often involving techniques like X-ray crystallography or molecular modeling, are necessary to understand how a compound binds to its target and the subsequent downstream effects on signaling cascades. Such data is not available for this compound.
In Vitro Selectivity Profiling Against a Panel of Biological Targets
No in vitro selectivity profiling data for this compound has been published. Selectivity profiling against a broad range of biological targets is a critical step in drug discovery to assess the specificity of a compound and identify potential off-target effects. The selectivity profile for this compound remains uncharacterized.
Computational Chemistry and Molecular Modeling of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate the electronic structure and geometry of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one.
Electronic Structure Analysis and Molecular Orbital Theory Applications
To understand the chemical reactivity and electronic properties of this compound, researchers would typically calculate and analyze its molecular orbitals. This would involve identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density and the electrostatic potential surface would be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule might interact with other chemical species.
Table 1: Hypothetical Electronic Properties of this compound (Illustrative Data)
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
Note: The data in this table is purely illustrative and not based on actual calculations for the specified compound.
Geometrical Optimization and Conformational Energy Landscape Exploration
The three-dimensional structure of this compound would be determined by performing a geometry optimization. This computational process finds the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting bond lengths, bond angles, and dihedral angles would provide a precise description of its structure.
Given the flexibility of the piperidine (B6355638) ring and the linkage to the phenoxy group, the molecule can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations would be used to study its dynamic behavior over time. An MD simulation would model the movements of the atoms in the molecule and the surrounding solvent molecules, providing insights into its conformational flexibility, stability, and interactions with its environment.
By simulating the molecule in a solvent such as water, researchers could observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. This is crucial for understanding the behavior of the molecule in a biological or chemical system.
Molecular Docking Studies with Hypothesized Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the binding site of a protein (receptor).
Prediction of Ligand-Receptor Binding Modes and Interaction Fingerprints
In the absence of known biological targets for this compound, researchers might hypothesize potential receptors based on its structural similarity to other known bioactive molecules. A molecular docking simulation would then be performed to predict how the compound might bind to the active site of these hypothetical receptors.
The results would provide a detailed picture of the binding mode, highlighting the key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom) that stabilize the ligand-receptor complex. An interaction fingerprint would summarize these interactions.
Estimation of Binding Affinities and Energetic Contributions
Docking programs use scoring functions to estimate the binding affinity of the ligand for the receptor. This binding energy is a theoretical prediction of the strength of the interaction. A lower binding energy generally suggests a more stable complex and a higher affinity. The scoring function would also allow for the decomposition of the total binding energy into contributions from different types of interactions, providing a deeper understanding of the binding process.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Receptor (Illustrative Data)
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | A theoretical estimation of the strength of the ligand-receptor interaction. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |
| Hydrophobic Interactions | 5 | Number of key hydrophobic contacts. |
Note: The data in this table is purely illustrative and not based on actual docking studies for the specified compound.
Pharmacophore Modeling and Virtual Screening Methodologies Applied to this compound
Extensive searches of scientific literature and chemical databases did not yield specific pharmacophore modeling or virtual screening studies conducted directly on the compound this compound. Therefore, this section will detail the established methodologies of pharmacophore modeling and virtual screening and discuss their hypothetical application to this specific compound, based on general principles and studies of analogous structures.
Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net The resulting pharmacophore model serves as a 3D query for screening large compound libraries to identify novel molecules with the potential for similar biological activity. mdpi.com
There are two primary approaches to generating a pharmacophore model:
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active ligands has been identified. mdpi.com The process involves superimposing the structures of these active molecules to identify common chemical features. For a hypothetical application to this compound, if a series of its analogs with known biological activity were available, a ligand-based model could be constructed. The key pharmacophoric features likely to be identified would include the aromatic ring of the iodophenoxy group, the hydrogen bond accepting capability of the carbonyl oxygen, and the hydrophobic nature of the piperidine ring.
Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interactions between the protein and a bound ligand. unina.it This approach provides a more precise representation of the chemical features required for binding. If the biological target of this compound were known and its crystal structure determined, the critical amino acid residues interacting with the compound would define the pharmacophore features.
Once a pharmacophore model is developed and validated, it can be used in virtual screening to search large databases of chemical compounds for molecules that match the pharmacophoric features. researchgate.net Virtual screening is a computational technique that allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries, which can then be prioritized for experimental testing. nih.gov
The general workflow for a virtual screening campaign involving a pharmacophore model for a compound like this compound would typically involve the following steps:
Database Preparation: A large database of commercially or publicly available compounds is prepared. This involves generating 3D conformations for each molecule in the database.
Pharmacophore-Based Filtering: The validated pharmacophore model is used as a query to rapidly screen the 3D database. Only molecules that fit the pharmacophore's features are retained.
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking studies. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. rsc.org This step helps to refine the hit list by identifying molecules that not only match the pharmacophore but also have a favorable binding mode and energy.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed on the docked compounds to filter out those with unfavorable pharmacokinetic profiles. pharmacophorejournal.com
Hit Selection and Experimental Validation: The final list of promising candidates is then acquired and subjected to in vitro biological assays to confirm their activity.
While no specific research findings are available for this compound, studies on structurally related compounds containing piperidine or phenoxy acetamide (B32628) moieties have successfully employed these computational techniques. For instance, research on piperidine derivatives has utilized molecular modeling to understand their interactions with various receptors, such as sigma-1 and histamine (B1213489) H3 receptors. rsc.orgnih.gov Similarly, computational studies on phenoxy acetamide derivatives have explored their potential as therapeutic agents. nih.gov These studies underscore the utility of pharmacophore modeling and virtual screening in drug discovery and provide a framework for how such investigations could be applied to this compound in the future.
Chemical Reactivity, Stability, and Degradation Pathways of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
Hydrolytic Stability Assessments under Varied pH Conditions
Hydrolytic degradation involves the reaction of a compound with water, which can be catalyzed by acidic or basic conditions. The stability of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one to hydrolysis is primarily dependent on the susceptibility of its amide and ether linkages to cleavage under different pH environments.
The amide bond is generally stable under neutral pH but can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.
The ether linkage (iodophenoxy group) is typically stable to hydrolysis under a wide range of pH conditions. Cleavage of the aryl ether bond would require harsh conditions not typically encountered in standard stability studies.
Based on these principles, the hydrolytic stability of this compound is expected to decrease in strongly acidic and basic solutions.
Table 1: Predicted Hydrolytic Stability of this compound at 25°C
| pH | Condition | Expected Rate of Degradation | Primary Degradation Products |
| 2 | Strongly Acidic | High | 3-Iodophenoxyacetic acid and Piperidine (B6355638) |
| 4 | Moderately Acidic | Moderate | 3-Iodophenoxyacetic acid and Piperidine |
| 7 | Neutral | Low | Minimal degradation |
| 10 | Moderately Basic | Moderate | 3-Iodophenoxyacetate and Piperidine |
| 12 | Strongly Basic | High | 3-Iodophenoxyacetate and Piperidine |
Oxidative Stability and Interaction with Reactive Species
Oxidative degradation involves the reaction of a compound with oxidizing agents, including reactive oxygen species (ROS) such as hydrogen peroxide, superoxide, and hydroxyl radicals. The potential sites for oxidation in this compound include the piperidine ring and the iodinated phenyl ring.
The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. The aromatic ring could potentially undergo oxidative degradation, although this typically requires strong oxidizing conditions. The carbon-iodine bond can also be a site of oxidative reactions.
Table 2: Predicted Oxidative Stability of this compound
| Oxidizing Agent | Potential Reaction | Expected Outcome |
| Hydrogen Peroxide (H₂O₂) | N-oxidation of the piperidine ring | Formation of 2-(3-Iodophenoxy)-1-(1-oxopiperidin-1-ium-1-yl)ethan-1-one |
| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxylation of the aromatic ring | Formation of hydroxylated derivatives |
| Air (autoxidation) | Slow oxidation | Gradual degradation over long-term storage |
Photochemical Degradation Studies and Identification of Photoproducts
Photochemical degradation occurs when a molecule absorbs light energy, leading to chemical reactions. Aromatic iodides are known to be susceptible to photolysis, where the carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, forming a phenyl radical and an iodine radical. This can initiate a cascade of secondary reactions. The amide and ether functionalities are generally more photostable.
The primary photochemical degradation pathway for this compound is expected to be the cleavage of the C-I bond.
Table 3: Predicted Photochemical Degradation of this compound
| Light Source | Wavelength Range | Predicted Primary Photoproducts |
| UV Lamp | 200-400 nm | 2-Phenoxy-1-(piperidin-1-yl)ethan-1-one, Iodine |
| Simulated Sunlight | > 290 nm | Gradual formation of 2-Phenoxy-1-(piperidin-1-yl)ethan-1-one |
Thermal Stability Profiling and Decomposition Kinetics
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. The thermal decomposition of this compound would likely involve the cleavage of the weakest bonds in the molecule. The amide and ether linkages are relatively thermally stable. The piperidine ring and the iodinated phenyl group will also have specific decomposition temperatures.
Thermogravimetric analysis (TGA) would be the standard method to determine the onset of thermal decomposition and to study its kinetics. In the absence of experimental data, it is difficult to predict the exact decomposition temperature and products.
Table 4: Hypothetical Thermal Decomposition Profile of this compound
| Temperature Range (°C) | Mass Loss (%) | Potential Decomposition Pathway |
| < 200 | < 1% | Loss of volatile impurities |
| 200 - 300 | 5-10% | Initial decomposition, possible cleavage of the phenoxy-ethane bond |
| > 300 | > 10% | Significant decomposition of the entire molecule |
Reactivity with Common Laboratory Reagents and Solvents
The reactivity of this compound with common laboratory reagents is dictated by its functional groups.
Acids: The tertiary amine of the piperidine ring can be protonated by strong acids to form a piperidinium (B107235) salt. As mentioned in the hydrolytic stability section, strong acids can also catalyze the hydrolysis of the amide bond.
Bases: Strong bases can catalyze the hydrolysis of the amide bond.
Reducing Agents: The amide carbonyl can be reduced by strong reducing agents like lithium aluminum hydride to the corresponding amine.
Nucleophiles: The carbonyl carbon of the amide is susceptible to attack by strong nucleophiles.
Solvents: The compound is expected to be stable in common aprotic organic solvents such as dichloromethane (B109758), tetrahydrofuran, and acetonitrile (B52724). In protic solvents like alcohols, there is a possibility of solvolysis, particularly under forcing conditions.
Table 5: Predicted Reactivity of this compound
| Reagent/Solvent | Expected Reaction |
| Strong Acids (e.g., HCl) | Protonation of piperidine nitrogen; amide hydrolysis |
| Strong Bases (e.g., NaOH) | Amide hydrolysis |
| Lithium Aluminum Hydride | Reduction of the amide to an amine |
| Grignard Reagents | Reaction with the amide carbonyl |
| Aprotic Solvents (e.g., THF) | Generally stable |
| Protic Solvents (e.g., Methanol) | Potential for solvolysis of the amide |
Advanced Analytical Methodologies for Research Oriented Detection and Quantification of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one. The development of a robust and reliable HPLC method is contingent upon the systematic optimization of its core components.
Optimization of Chromatographic Separation Parameters
The goal of optimizing chromatographic parameters is to achieve a symmetrical peak shape, adequate retention, and high resolution from potential impurities or degradants. Given the compound's structure—a moderately polar molecule with a basic nitrogen atom in the piperidine (B6355638) ring—reversed-phase chromatography is the most suitable approach.
A C18 stationary phase is a common first choice due to its versatility and wide applicability for separating compounds of varying polarities. sigmaaldrich.com The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. Acetonitrile often provides better peak shape and lower backpressure compared to methanol. lew.ro
Due to the basic nature of the piperidine moiety, peak tailing can be a significant issue. This is often mitigated by controlling the mobile phase pH. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. researchgate.net By maintaining a low pH (typically between 2.5 and 4.0), the piperidine nitrogen is protonated, which reduces its interaction with residual acidic silanol (B1196071) groups on the silica-based stationary phase, thereby improving peak symmetry. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the timely elution of the compound while also cleaning the column of any less polar contaminants. nacalai.com
A hypothetical set of optimized parameters for the analysis of this compound is presented in Table 1.
Table 1. Example Optimized HPLC Separation Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 40% B, linear increase to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Advanced Detection Techniques (e.g., UV-Vis Diode Array, Evaporative Light Scattering, Refractive Index)
Selection of an appropriate detector is critical for sensitivity and selectivity.
UV-Vis Diode Array Detector (DAD): The presence of the iodinated phenyl ring in this compound makes it an excellent candidate for UV-Vis detection. A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is particularly advantageous as it acquires absorbance data across a wide range of wavelengths simultaneously. scioninstruments.com This allows for the determination of the optimal detection wavelength for maximum sensitivity and enables the assessment of peak purity by comparing spectra across the chromatographic peak. chromatographyonline.comsepscience.com An impure peak, containing co-eluting species, will show spectral inconsistencies across its profile. torontech.com
Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that is not dependent on the optical properties of the analyte. quercus.be It works by nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining non-volatile analyte particles. wikipedia.orgpeakscientific.com This makes ELSD an invaluable tool for detecting impurities or degradants that may lack a UV chromophore. peakscientific.com It is compatible with gradient elution, a significant advantage over Refractive Index detectors. wikipedia.org However, the analyte must be less volatile than the mobile phase, and the response can be non-linear, requiring careful calibration. nih.gov
Refractive Index (RI) Detector: The RI detector is another universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. phenomenex.com Its universality allows it to detect nearly any compound. chromatographyonline.com However, the RI detector suffers from several significant limitations: it has relatively low sensitivity compared to UV detectors, is highly sensitive to temperature and flow rate fluctuations, and is incompatible with gradient elution. chromatographyonline.combiocompare.comtaylorandfrancis.com These drawbacks make it less suitable for trace quantitative analysis but potentially useful for preparative chromatography where high concentrations of the compound are handled under isocratic conditions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradants (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight and polarity result in a high boiling point and low volatility, making it unsuitable for elution through a GC column without thermal degradation.
However, GC-MS can be a powerful tool for identifying and quantifying potential volatile degradants or impurities that might be present in a sample. For instance, simpler, more volatile precursors used in its synthesis, such as 3-iodophenol (B1680319) or piperidine itself, could be detected. Piperidine, with a boiling point of 106 °C, is amenable to GC analysis, often using headspace techniques to quantify it as a residual impurity. google.com
If analysis of the intact molecule or its non-volatile derivatives is necessary via GC, chemical derivatization would be required to increase volatility and improve chromatographic behavior. Derivatization of the amide group, for example, could potentially yield a more thermally stable and less polar compound suitable for GC-MS analysis. oup.com The mass spectrometer provides definitive identification of these volatile species based on their characteristic fragmentation patterns. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of this compound, especially in complex matrices.
Optimization of Ionization Sources and Mass Spectrometry Parameters
Electrospray Ionization (ESI) is the most suitable ionization technique for this molecule due to its polarity and the presence of the basic piperidine nitrogen. d-nb.info Operating in the positive ion mode, the piperidine nitrogen is readily protonated in the ESI source to form the protonated molecule [M+H]⁺.
Optimization of ESI source parameters is critical to maximize the signal intensity and ensure reproducible results. Key parameters include:
Capillary Voltage: Controls the electric field at the ESI needle tip. A typical range for positive mode is 3–5 kV. ruthigen.com
Nebulizer Gas Pressure: Affects the formation of fine droplets. Higher pressure leads to smaller droplets and more efficient desolvation. ruthigen.com
Drying Gas Flow and Temperature: This heated gas (usually nitrogen) aids in the evaporation of the solvent from the droplets, releasing the charged analyte into the gas phase. spectroscopyonline.com
Solvent Composition: A higher percentage of organic solvent and the presence of an acid like formic acid promote efficient protonation and desolvation. ruthigen.com
A systematic approach, such as a design of experiments (DoE), can be used to efficiently find the optimal combination of these interdependent parameters. spectroscopyonline.com Table 2 presents a plausible set of optimized ESI source parameters.
Table 2. Example Optimized ESI Source Parameters (Positive Ion Mode)
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 4.0 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Fragmentor Voltage | 135 V |
Fragment Ion Analysis for Enhanced Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for structural confirmation. In MS/MS, the protonated molecule ([M+H]⁺, m/z 346.0) is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3).
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways are expected to include:
Cleavage of the amide bond: Loss of the piperidine ring, leading to a fragment corresponding to the iodophenoxyacetyl moiety.
Fragmentation of the piperidine ring: Characteristic losses from the saturated heterocyclic ring. scispace.com
Loss of the iodine atom: The C-I bond is relatively weak and can cleave, resulting in a fragment ion with a mass loss of 127 Da. whitman.edudocbrown.infodocbrown.info
By monitoring one or more specific transitions from the precursor ion to a characteristic product ion (a technique known as Multiple Reaction Monitoring, or MRM), exceptional selectivity and sensitivity can be achieved for quantification, minimizing interference from matrix components. nih.gov Table 3 outlines the expected major ions for structural confirmation.
Table 3. Predicted Precursor and Product Ions for LC-MS/MS Analysis
| Ion Description | Proposed Structure/Formula | Predicted m/z |
|---|---|---|
| Precursor Ion [M+H]⁺ | C₁₃H₁₇INO₂⁺ | 346.0 |
| Product Ion 1 | [M+H - C₅H₁₀N]⁺ (Loss of piperidine) | 261.9 |
| Product Ion 2 | [C₅H₁₀NH₂]⁺ (Piperidine iminium ion) | 86.1 |
| Product Ion 3 | [M+H - I]⁺ (Loss of Iodine) | 219.0 |
Capillary Electrophoresis (CE) and Related Separation Techniques
Capillary Electrophoresis (CE) is a family of electro-driven separation techniques known for high separation efficiency and resolution. scispace.comsciex.com The fundamental principle involves the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. sciex.com For a compound like this compound, which contains a basic piperidine moiety, several CE modes are particularly relevant.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, separating analytes based on differences in their charge-to-size ratio. sciex.comnih.gov Given the piperidine group, the target compound is expected to be protonated and carry a positive charge in acidic buffer systems, making it an ideal candidate for CZE analysis. The separation in CZE occurs in a free solution, typically a buffer-filled capillary. sciex.com
Key parameters that can be optimized for method development include buffer pH, concentration, and the use of additives. sciex.comnih.gov The buffer pH is critical as it determines the charge state of the analyte; a pH below the pKa of the piperidine group will ensure full protonation and consistent electrophoretic mobility. sciex.com Additives such as organic modifiers (e.g., acetonitrile) or dynamic coating agents (e.g., triethylenetetramine (B94423) - TETA) can be used to control the electroosmotic flow (EOF) and minimize analyte interactions with the capillary wall, thereby improving peak shape and resolution. nih.govsciex.comnih.gov
Micellar Electrokinetic Chromatography (MEKC)
For neutral compounds or complex mixtures containing both charged and neutral species, Micellar Electrokinetic Chromatography (MEKC) is a highly versatile and powerful alternative. nih.gov MEKC is a hybrid of electrophoresis and chromatography that extends the applicability of CE to uncharged molecules. nih.govwikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). scispace.comwikipedia.org
These surfactant molecules form micelles, which act as a pseudo-stationary phase. scispace.comnih.gov Separation is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.govwikipedia.org The inherent hydrophobicity of the iodophenoxy group in this compound suggests it would interact with the micellar phase, allowing for its separation even if it were in a neutral state. MEKC is recognized as one of the most flexible CE techniques, offering excellent selectivity for a wide range of pharmaceutical compounds. nih.gov
The table below outlines typical parameters for CZE and MEKC methods that would be applicable for the analysis of the target compound and related substances.
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
|---|---|---|
| Separation Principle | Differential migration based on charge-to-size ratio. nih.gov | Differential partitioning between aqueous buffer and a micellar pseudo-stationary phase. nih.govwikipedia.org |
| Typical Analytes | Charged species (ions, protonated bases, deprotonated acids). nih.gov | Neutral compounds and mixtures of charged and neutral species. scispace.comnih.gov |
| Buffer System | Phosphate, Borate, or Acetate (B1210297) buffers. nih.gov | Phosphate or Borate buffers containing a surfactant (e.g., SDS). wikipedia.org |
| Key Additive | Organic modifiers (e.g., acetonitrile) or EOF modifiers (e.g., TETA). sciex.com | Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) above CMC. wikipedia.org |
| Typical Voltage | 15-30 kV. sci-hub.box | 15-30 kV. |
| Detection | UV/Vis (Photodiode Array - PDA). | UV/Vis (Photodiode Array - PDA). |
Chiral Separations using CE
Should this compound or its derivatives possess a chiral center, CE is an exceptionally powerful technique for enantioseparation. springernature.com Chiral resolution is typically achieved by adding a chiral selector to the background electrolyte. springernature.comspringernature.com Cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors in CE due to their commercial availability and broad applicability. springernature.comnih.govscispace.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities in the electric field. The choice of CD (e.g., native β-CD or derivatives like hydroxypropyl-β-CD or sulfated-β-CD) and its concentration are critical variables for optimizing enantiomeric resolution. springernature.comnih.gov In some challenging separations, using a dual system with two different cyclodextrins can dramatically enhance selectivity and achieve resolutions not possible with a single selector. nih.gov
Detailed research findings on the chiral separation of various basic pharmaceutical compounds demonstrate the utility of this approach. sci-hub.box The optimization of parameters such as buffer pH, CD type and concentration, applied voltage, and capillary temperature is crucial for developing a robust and reliable method. springernature.com
The following table summarizes exemplary conditions for chiral CE separations applicable to basic compounds.
| Parameter | Typical Conditions & Findings | Reference |
|---|---|---|
| Chiral Selector | Cyclodextrins (CDs) are the most frequently used selectors. Native and derivatized β-CDs are common. | springernature.comscispace.com |
| Selector Concentration | Typically in the millimolar (mM) range. Optimization is key as concentration affects resolution and analysis time. | springernature.com |
| Buffer pH | Affects the charge of the analyte and the EOF. Crucial for optimizing interaction with the CD and achieving separation. | springernature.com |
| Additives | Short-chain tetraalkylammonium reagents can be used to control EOF and improve resolution of cationic enantiomers. | sci-hub.box |
| Dual Selector Systems | Mixtures of two different CDs (e.g., a neutral and an anionic CD) can resolve enantiomers when single CD systems fail. | nih.gov |
| Applied Voltage | Higher voltages generally lead to shorter analysis times, but must be balanced against Joule heating effects. Typically 20-30 kV. | sci-hub.box |
Future Research Directions and Potential Academic Applications of 2 3 Iodophenoxy 1 Piperidin 1 Yl Ethan 1 One Research
Exploration of Novel Academic Biological Targets or Pathways for Mechanistic Understanding
The structure of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one incorporates several pharmacophores known to interact with a wide range of biological targets. The piperidine (B6355638) motif is a common feature in many centrally active drugs and other bioactive molecules, while the phenoxy-acetamide structure is also prevalent in medicinal chemistry. This suggests that the compound could be screened against various target classes to uncover novel biological activities.
Future research could involve broad-based phenotypic screening in various disease models (e.g., cancer, neurodegeneration, inflammation) to identify unexpected biological effects. Subsequent target deconvolution studies could then pinpoint the specific proteins or pathways responsible for the observed activity. Given the structural similarities to other known bioactive molecules, several target families present themselves as logical starting points for investigation. For instance, piperidone-containing compounds have been shown to exhibit tumor-selective cytotoxicity in leukemia cells by mechanisms involving protein degradation and stress pathways. nih.gov Similarly, other complex piperidine derivatives have been developed as inhibitors of the NLRP3 inflammasome or the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.govnih.gov
| Potential Target Class | Rationale Based on Structural Motifs | Relevant Research Area |
| Kinases | The acetamide (B32628) linkage and aromatic rings are common features in kinase inhibitors. | Oncology, Immunology |
| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is a classic scaffold for GPCR ligands. | Neuroscience, Metabolism |
| Ion Channels | Phenoxy-acetamide structures can modulate ion channel activity. | Cardiology, Neuroscience |
| Epigenetic Targets | Histone-modifying enzymes often bind molecules with similar aromatic and heterocyclic components. google.com | Oncology, Genetic Disorders |
| Protein-Protein Interactions (PPIs) | The scaffold provides a basis for designing molecules that can disrupt specific PPIs. nih.gov | Multiple Disease Areas |
Strategic Development of Advanced Analogues with Tuned Pharmacological Properties
The structure of this compound is highly amenable to chemical modification, allowing for the strategic development of analogues with improved potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study could be undertaken to explore the chemical space around this scaffold.
Key areas for modification include:
The Iodophenyl Ring : The iodine atom's position can be moved (to ortho or para) or replaced with other halogens (Br, Cl, F) to modulate electronic and steric properties. Furthermore, the iodine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide variety of substituents to probe for new interactions with a biological target.
The Piperidine Moiety : The piperidine ring can be substituted at its 2, 3, or 4 positions to alter the molecule's conformation, polarity, and potential for hydrogen bonding. These modifications can enhance binding affinity and selectivity.
The Ethanone (B97240) Linker : The linker length and composition can be varied. For example, replacing the ether oxygen with sulfur or nitrogen, or extending the two-carbon chain, could significantly impact the compound's biological activity profile.
Such analogue development has been successfully applied to similar scaffolds to produce potent and selective inhibitors for targets like glutaminase (B10826351) 1 (GLS1). nih.gov
| Molecular Component | Proposed Modification | Potential Impact |
| Iodine Atom | Replacement with other halogens (F, Cl, Br) | Tune binding affinity and metabolic stability. |
| Phenyl Ring | Introduction of substituents via cross-coupling | Explore new binding pockets; improve potency. |
| Ether Linkage | Replacement with thioether, amine, or amide | Alter geometry and hydrogen bonding capacity. |
| Piperidine Ring | Addition of substituents (e.g., hydroxyl, carboxyl) | Increase solubility and introduce new interactions. |
Utilization of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system. The presence of an iodine atom makes this compound an excellent candidate for development into a versatile chemical probe.
Potential applications include:
Radio-labeled Tracers : The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125. mdpi.com If the compound shows affinity for a specific biological target (e.g., a receptor or enzyme in the brain), a radio-labeled version could be synthesized for use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to study target distribution and occupancy in living systems.
X-ray Crystallography : Iodine is a heavy atom that scatters X-rays strongly. If the compound is co-crystallized with a target protein, the iodine atom can be invaluable for solving the phase problem in X-ray crystallography, thereby facilitating the determination of the protein-ligand complex's three-dimensional structure.
Photoaffinity Labels : The iodophenyl group could be synthetically converted into an azido-iodophenyl group, a precursor for a photoaffinity label. Upon photoactivation, this label would covalently bind to the target protein, enabling its identification and the characterization of the binding site.
Advanced Mass Spectrometry Imaging : Iodine-containing probes have been developed for use in secondary ion mass spectrometry (SIMS), allowing for the identification of molecules of interest with high spatial resolution in biological samples. goettingen-research-online.de
| Probe Application | Role of the Iodine Atom | Technique |
| Target Occupancy Studies | Site for radioisotope (e.g., ¹²³I, ¹²⁵I) incorporation | SPECT, PET, Autoradiography |
| Structural Biology | Heavy atom for phasing | X-ray Crystallography |
| Target Identification | Precursor for photo-reactive groups | Photoaffinity Labeling |
| Molecular Detection | Reporter element for imaging | Secondary Ion Mass Spectrometry (SIMS) |
Integration into Fragment-Based Ligand Discovery or Proteolysis-Targeting Chimeras (PROTACs) Research
The principles of modern drug discovery, such as fragment-based ligand discovery (FBLD) and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs), offer exciting future directions for a compound like this compound.
Fragment-Based Ligand Discovery (FBLD) : While the molecule itself is likely too large to be considered a "fragment," it can be viewed as the result of a successful fragment-linking campaign. nih.gov Its constituent parts, such as 3-iodophenol (B1680319) and 1-(piperidin-1-yl)ethan-1-one, could be identified as initial hits in a fragment screen. nih.govrsc.org Future research could involve deconstructing the molecule into its core fragments and using them to screen against new targets, potentially leading to the development of novel inhibitors for different biological systems.
Proteolysis-Targeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. researchgate.netmdpi.com A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker. rsc.org If this compound is identified as a binder for a specific POI, it could be used as the "warhead" for a novel PROTAC. The iodine atom on the phenyl ring provides a prime synthetic handle to attach a linker, which would then be connected to an E3 ligase ligand (e.g., pomalidomide (B1683931) for the Cereblon ligase or a VHL ligand). nih.govnih.gov This would transform the compound from a potential inhibitor into a degrader, a therapeutic modality with distinct advantages.
| PROTAC Component | Corresponding Moiety from the Compound | Role |
| Protein of Interest (POI) Ligand | Full this compound structure | Binds to the target protein to be degraded. |
| Linker Attachment Point | Iodine atom on the phenyl ring | Site for chemical conjugation to the linker. |
| E3 Ligase Ligand | (To be added synthetically) | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). |
Methodological Advancements in Synthetic Chemistry or Analytical Science Inspired by the Compound Class
The study of this compound and its derivatives can also drive innovation in synthetic and analytical methodologies.
Synthetic Chemistry : The efficient construction of libraries of analogues based on this scaffold would require robust and high-throughput synthetic methods. Research could focus on novel ways to synthesize substituted phenoxyacetic acids or on improved amidation protocols. Furthermore, the presence of the C-I bond could inspire the development of new iodine-promoted coupling or cyclization reactions, potentially leading to novel heterocyclic systems. rsc.org The synthesis of complex piperidine derivatives itself is an active area of chemical research. mdpi.com
Analytical Science : The unique properties of the iodine atom can be leveraged to develop new analytical techniques. As previously mentioned, its utility in X-ray crystallography and as a tracer for SIMS are significant. goettingen-research-online.de Methodological advancements could focus on enhancing the sensitivity of detecting iodinated compounds in complex biological matrices or developing novel imaging modalities that capitalize on the presence of this heavy halogen.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-iodophenoxy)-1-(piperidin-1-yl)ethan-1-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling 3-iodophenol with a piperidine-containing acyl chloride via nucleophilic substitution. Key steps include:
Acylation : Reacting piperidine with chloroacetyl chloride to form 1-(chloroacetyl)piperidine.
Etherification : Substituting the chloride with 3-iodophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Critical parameters:
- Catalyst : Lewis acids (e.g., AlCl₃) may enhance electrophilic aromatic substitution in iodophenol activation .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product (typical purity ≥95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–2.5 ppm, multiplet) and the acetyl carbonyl (δ 170–175 ppm). The 3-iodophenoxy group shows aromatic protons (δ 6.8–7.5 ppm) and iodine’s deshielding effect .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (1250 cm⁻¹) confirm the ethanone and ether bonds .
- MS : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₃H₁₄INO₂ = 331.07 g/mol). Fragmentation patterns should include loss of iodine (127 amu) .
Q. What safety protocols are essential when handling intermediates like 3-iodophenol or piperidine derivatives during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile amines (piperidine) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with iodinated compounds .
- Waste Disposal : Halogenated byproducts require segregated containers for hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Optimize the molecular geometry to calculate electron density maps. The iodine atom’s σ-hole facilitates Suzuki-Miyaura coupling with boronic acids.
- Transition State Analysis : Identify energy barriers for iodophenoxy group activation. Software like Gaussian or ORCA can model reaction pathways .
- Validation : Compare predicted regioselectivity with experimental HPLC data .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or anomalous IR peaks?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can reveal conformational changes in the piperidine ring (e.g., chair-flip) causing peak splitting .
- Impurity Analysis : LC-MS detects byproducts (e.g., deiodinated species) that may distort IR bands .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation if spectral ambiguities persist.
Q. How can reaction conditions be optimized to minimize dehalogenation during functionalization of the 3-iodophenoxy moiety?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling; lower temperatures (60°C) reduce iodine loss .
- Additives : Silver salts (Ag₂O) stabilize iodide ions, preventing oxidative elimination .
- Monitoring : Use TLC with UV/iodine staining to track dehalogenation in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
